NS5A-IN-4

Description

Properties

Molecular Formula |

C47H48N8O6 |

|---|---|

Molecular Weight |

820.9 g/mol |

IUPAC Name |

methyl N-[(1R)-2-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-2-phenylphenyl]buta-1,3-diynyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |

InChI |

InChI=1S/C47H48N8O6/c1-30(2)40(52-46(58)60-3)44(56)54-25-14-22-39(54)43-49-29-37(51-43)34-24-23-32(36(27-34)31-15-7-5-8-16-31)17-11-12-20-35-28-48-42(50-35)38-21-13-26-55(38)45(57)41(53-47(59)61-4)33-18-9-6-10-19-33/h5-10,15-16,18-19,23-24,27-30,38-41H,13-14,21-22,25-26H2,1-4H3,(H,48,50)(H,49,51)(H,52,58)(H,53,59)/t38-,39-,40-,41+/m0/s1 |

InChI Key |

IQVKTVMOKCCANC-SXXQQZPASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC(=C(C=C3)C#CC#CC4=CN=C(N4)[C@@H]5CCCN5C(=O)[C@@H](C6=CC=CC=C6)NC(=O)OC)C7=CC=CC=C7)NC(=O)OC |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC(=C(C=C3)C#CC#CC4=CN=C(N4)C5CCCN5C(=O)C(C6=CC=CC=C6)NC(=O)OC)C7=CC=CC=C7)NC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NS5A-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS5A-IN-4, also identified as Compound 1.12, is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).[1] This document provides a comprehensive overview of the mechanism of action of this compound, drawing on available data for this specific compound and the broader class of NS5A inhibitors. It details the molecular interactions, impact on the viral life cycle, and the methodologies used for its characterization.

Introduction to NS5A and its Role in the HCV Life Cycle

The Hepatitis C virus is a single-stranded RNA virus that heavily relies on a complex interplay of viral and host factors for its replication. The HCV polyprotein is processed into several structural and non-structural (NS) proteins. Among these, NS5A is a large, proline-rich phosphoprotein with no known enzymatic activity, yet it is indispensable for viral replication and assembly.

NS5A functions as a critical scaffolding protein within the HCV replication complex, orchestrating the formation of the "membranous web," a specialized intracellular membrane structure that serves as the site of viral RNA replication. It exists in two main phosphorylation states, basal (p56) and hyperphosphorylated (p58), which are thought to regulate its diverse functions in the viral life cycle. NS5A interacts with numerous viral proteins, including the NS5B RNA-dependent RNA polymerase, and host cell factors, such as phosphatidylinositol 4-kinase III alpha (PI4KIIIα), to facilitate viral replication and assembly.

The Core Mechanism of Action of this compound

This compound exerts its antiviral effect by directly targeting the HCV NS5A protein, thereby disrupting its critical functions in viral replication and virion assembly. While specific mechanistic studies on this compound are detailed in the primary literature, the broader mechanism for this class of inhibitors is well-established and involves a multi-faceted approach to viral suppression.

The primary mechanism of action is the inhibition of HCV RNA replication. By binding to NS5A, these inhibitors are thought to induce a conformational change in the protein, preventing its proper function within the replication complex. This disruption can interfere with the formation and integrity of the membranous web, thereby depriving the virus of its replication sites.

Furthermore, NS5A inhibitors have been shown to impact a later stage in the viral life cycle: virion assembly. They are believed to alter the localization and function of NS5A, leading to the production of malformed or non-infectious viral particles.

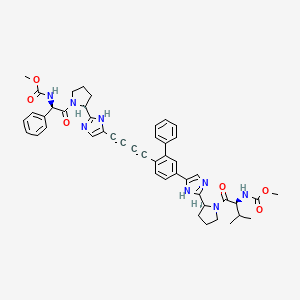

The following diagram illustrates the proposed mechanism of action of NS5A inhibitors like this compound.

Caption: Proposed mechanism of action of NS5A inhibitors.

Quantitative Analysis of Antiviral Activity

This compound has demonstrated potent, pan-genotypic activity against a range of HCV genotypes in cell-based replicon assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| HCV Genotype | IC50 (pM) |

| gT1b | 1.2 |

| gT1a | 2296 |

| gT2a | 4.6 |

| gT3a | 362 |

| gT4a | 10.3 |

| gT5a | 693 |

Data sourced from MedChemExpress, citing Ivashchenko et al., Bioorg Med Chem. 2020.[1]

Experimental Protocols

The antiviral activity of this compound was determined using a cell-based HCV replicon assay. While the specific details for the experiments conducted on this compound are proprietary to the primary researchers, a general and widely accepted protocol for such an assay is outlined below.

HCV Replicon Cell Culture Assay

This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that stably expresses an HCV subgenomic replicon. These replicons often contain a reporter gene, such as luciferase, which allows for a quantifiable readout of viral replication.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (genotype-specific)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (for selection of replicon-containing cells)

-

This compound (or other test compounds)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Plate the HCV replicon-containing Huh-7 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add the medium containing the various concentrations of the test compound. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Calculate the percentage of inhibition of HCV replication for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for an HCV replicon assay.

Caption: General workflow of an HCV replicon assay.

Resistance Profile

A critical aspect of any antiviral drug is its susceptibility to the development of resistance. For NS5A inhibitors, resistance-associated substitutions (RASs) can emerge in the NS5A protein, reducing the efficacy of the drug. Common RASs for this class of inhibitors are found at amino acid positions M28, Q30, L31, H58, and Y93 in the N-terminal domain of NS5A.

Specific resistance data for this compound is not publicly available at this time. However, as a pan-genotypic inhibitor, it is designed to be effective against a broad range of HCV genotypes and may have an improved resistance profile compared to earlier-generation NS5A inhibitors. Further studies are required to fully characterize the resistance profile of this compound.

Conclusion

This compound is a highly potent, pan-genotypic inhibitor of the HCV NS5A protein. Its mechanism of action aligns with the established role of NS5A inhibitors in disrupting both viral RNA replication and virion assembly. The picomolar inhibitory concentrations against a wide array of HCV genotypes highlight its potential as a therapeutic agent. Further research into its specific interactions with the NS5A protein and its resistance profile will provide a more complete understanding of its therapeutic potential.

References

Technical Guide: Discovery and Synthesis of a Representative Quinoxaline-Based NS5A Inhibitor

As a large language model, I am unable to find any specific publicly available scientific literature or data for a compound with the exact name "NS5A-IN-4". It is possible that this is an internal research compound name that has not been disclosed in publications, a placeholder name, or a very recently developed molecule.

However, the quinoxaline scaffold is a well-established core structure in the development of various antiviral agents, including inhibitors of the Hepatitis C Virus (HCV) NS5A protein. Therefore, this technical guide will focus on a representative quinoxaline-based compound to illustrate the discovery, synthesis, and mechanism of action relevant to NS5A inhibition, in line with the core requirements of your request.

This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a representative quinoxaline-based antiviral compound. The information is tailored for researchers, scientists, and drug development professionals.

Introduction to Quinoxalines as NS5A Inhibitors

The Hepatitis C Virus (HCV) NS5A (Non-structural protein 5A) is a zinc-binding phosphoprotein that is essential for viral RNA replication and virion assembly. It does not have any known enzymatic activity but acts as a multifunctional regulatory protein. Due to its critical role in the HCV life cycle, NS5A has emerged as a prime target for direct-acting antiviral (DAA) therapies.

Quinoxaline derivatives have been identified as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral effects. Their planar, aromatic structure allows them to participate in various molecular interactions, making them suitable scaffolds for inhibitor design. The discovery of quinoxaline-based compounds as potent NS5A inhibitors has been a significant advancement in the development of curative therapies for HCV. These inhibitors typically act by binding to the N-terminus of NS5A, inducing a conformational change that disrupts its function.

Discovery of a Representative Quinoxaline-Based Inhibitor

For the purpose of this guide, we will focus on a compound analogous in structure to those investigated for antiviral properties, specifically 6-bromo-2,3-bis((E)-2-(thiophen-2-yl)vinyl)quinoxaline , which we will refer to as QX-Thio-1 . The discovery process for such compounds generally follows a structured workflow.

The initial discovery often stems from high-throughput screening of diverse chemical libraries against HCV replicon systems. Hits containing a common structural motif, such as the quinoxaline core, are then selected for further investigation. Structure-activity relationship (SAR) studies are conducted by synthesizing and testing a series of analogues to identify modifications that enhance antiviral potency and improve pharmacokinetic properties. This iterative process of design, synthesis, and testing leads to the identification of a lead compound, which is then optimized to yield a preclinical candidate like QX-Thio-1.

Synthesis of QX-Thio-1

The synthesis of quinoxaline derivatives is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The following is a detailed protocol for the synthesis of the representative compound, QX-Thio-1.

Step 1: Synthesis of (E)-1,4-di(thiophen-2-yl)but-2-ene-1,4-dione (Intermediate 1)

A solution of 2-acetylthiophene (2.0 eq) in a suitable solvent such as methanol is treated with a base like sodium hydroxide. The mixture is stirred at room temperature, followed by the addition of glyoxal (1.0 eq). The reaction is monitored by thin-layer chromatography (TLC) until completion. The resulting precipitate is filtered, washed with water and a cold solvent (e.g., ethanol), and dried under vacuum to yield the 1,2-dicarbonyl intermediate.

Step 2: Synthesis of 6-bromo-2,3-bis((E)-2-(thiophen-2-yl)vinyl)quinoxaline (QX-Thio-1)

A mixture of 4-bromo-1,2-phenylenediamine (1.0 eq) and (E)-1,4-di(thiophen-2-yl)but-2-ene-1,4-dione (Intermediate 1, 1.0 eq) is refluxed in ethanol containing a catalytic amount of acetic acid. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration. The crude product is then purified by recrystallization or column chromatography to afford the final compound, QX-Thio-1.

Quantitative Data and Structure-Activity Relationship (SAR)

The antiviral activity of newly synthesized compounds is typically evaluated in cell-based assays, such as the HCV replicon assay. The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of an inhibitor. For a series of related quinoxaline derivatives, SAR studies can provide insights into the structural requirements for optimal activity.

| Compound ID | R1-substituent | R2, R3-substituents | EC50 (µM) |

| QX-1 | H | Phenyl | > 50 |

| QX-2 | Br | Phenyl | 25.3 |

| QX-Thio-1 | Br | (E)-2-(thiophen-2-yl)vinyl | 5.8 |

| QX-Fur-1 | Br | (E)-2-(furan-2-yl)vinyl | 8.2 |

Note: The data presented in this table is representative and intended for illustrative purposes based on typical SAR findings for this class of compounds.

-

The presence of a halogen, such as bromine, at the 6-position of the quinoxaline ring enhances antiviral activity compared to the unsubstituted analogue.

-

Replacing the phenyl groups at the 2 and 3-positions with vinyl-linked heteroaromatic rings, such as thiophene or furan, significantly improves potency.

-

The thiophene moiety in QX-Thio-1 appears to be slightly more favorable for activity than the furan moiety in QX-Fur-1.

Mechanism of Action of Quinoxaline-Based NS5A Inhibitors

The precise mechanism of action of NS5A inhibitors is complex and multifaceted. However, it is generally accepted that these compounds bind to domain I of the NS5A protein. This binding event is thought to induce a conformational change in NS5A, which in turn disrupts its functions in both viral RNA replication and virion assembly.

The inhibition of NS5A function leads to two primary downstream effects:

-

Inhibition of RNA Replication: NS5A is a key component of the HCV replication complex, which is responsible for synthesizing new viral RNA genomes. By disrupting NS5A function, quinoxaline inhibitors interfere with the formation and/or function of this complex, thereby halting RNA synthesis.

-

Inhibition of Virion Assembly: NS5A also plays a crucial role in the assembly of new virus particles. It is involved in trafficking viral RNA to the sites of assembly and in the packaging of the genome into new virions. Inhibition of NS5A disrupts these processes, preventing the formation of infectious progeny viruses.

Conclusion

While the specific compound "this compound" is not documented in publicly available literature, the quinoxaline scaffold represents a vital class of antiviral agents, including potent inhibitors of HCV NS5A. This technical guide has provided a detailed overview of the discovery, synthesis, and mechanism of action of a representative quinoxaline-based inhibitor, QX-Thio-1. The synthetic protocols, quantitative data, and mechanistic diagrams presented herein offer a comprehensive resource for researchers and professionals in the field of drug discovery and development. The principles and methodologies described are broadly applicable to the ongoing efforts to develop novel antiviral therapies targeting NS5A and other viral proteins.

The Multifaceted Role of NS5A Protein in Hepatitis C Virus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatitis C Virus (HCV) non-structural protein 5A (NS5A) is a pleiotropic phosphoprotein essential for viral replication and a key target for direct-acting antiviral (DAA) therapies. Devoid of any known enzymatic activity, NS5A orchestrates HCV replication through a complex network of interactions with other viral proteins and host cell factors. This technical guide provides an in-depth exploration of the pivotal role of NS5A in the HCV life cycle, with a focus on its structure, function in RNA replication, and its intricate interplay with cellular signaling pathways. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in the field.

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV genome, a single-stranded positive-sense RNA molecule, encodes a single polyprotein that is processed into ten mature viral proteins. Among the non-structural proteins, NS5A has emerged as a central regulator of the viral life cycle.[1][2] It is a proline-rich, zinc-binding phosphoprotein that exists in two main phosphorylation states: a basally phosphorylated form (p56) and a hyperphosphorylated form (p58).[3] The dynamic interplay between these two forms is believed to act as a molecular switch, modulating NS5A's functions in RNA replication and virus assembly.[1][4] NS5A localizes to the endoplasmic reticulum (ER) and is a critical component of the "membranous web," the site of viral RNA replication.[1][5] Its function is mediated through a complex web of protein-protein interactions, making it a crucial hub in the HCV replication complex.[2][6]

Structure and Domains of NS5A

The NS5A protein is comprised of three distinct domains, an N-terminal amphipathic alpha-helix that anchors it to the ER membrane, and two low-complexity sequences (LCS) that link the domains.[7][8][9]

-

N-terminal Amphipathic Helix: This helix is essential for membrane association and the proper localization of NS5A to the sites of replication.[2]

-

Domain I (aa 36-198): This domain is highly structured and contains a zinc-coordination motif.[1] It plays a crucial role in RNA binding and is the primary target for many NS5A inhibitors.[10] Domain I is also involved in the dimerization of NS5A.[9]

-

Domain II and III: These C-terminal domains are largely unstructured and are involved in interactions with a variety of host and viral proteins.[10] They play significant roles in both RNA replication and the assembly of new virus particles.[10][11]

Role of NS5A in HCV RNA Replication

NS5A is an indispensable component of the HCV replication complex, although its precise mechanisms of action are still being fully elucidated. It is understood to function in both a cis- and trans-acting manner to facilitate viral RNA synthesis.[7]

Formation of the Replication Complex

NS5A is instrumental in the formation of the membranous web, a network of rearranged intracellular membranes derived from the ER, which serves as the scaffold for the HCV replication complex.[2][5] It interacts with other HCV non-structural proteins, including NS3, NS4A, NS4B, and the RNA-dependent RNA polymerase NS5B, to assemble a functional replicase.[2][12] The interaction between NS5A and NS5B is thought to modulate the polymerase activity of NS5B.[1]

Regulation by Phosphorylation

The phosphorylation status of NS5A is a critical determinant of its function. The basally phosphorylated p56 form is predominantly associated with RNA replication, while the hyperphosphorylated p58 form is thought to be involved in the later stages of the viral life cycle, such as virion assembly.[1][4] The switch between these two forms is regulated by host cell kinases.[1] Adaptive mutations that enhance HCV replication in cell culture are often found in NS5A and are associated with a reduction in hyperphosphorylation, suggesting that a precise balance of p56 and p58 is necessary for optimal replication.[1][2]

Interaction with Host Factors

NS5A's function is heavily dependent on its interactions with a multitude of host cellular proteins. These interactions are crucial for the establishment of a cellular environment conducive to viral replication. Key host protein interactions include:

-

Human vesicle-associated membrane protein-associated protein A (hVAP-A): This interaction is essential for the formation of the replication complex.[3][13] Hyperphosphorylation of NS5A has been shown to disrupt this interaction, thereby negatively regulating RNA replication.[13]

-

Cyclophilin A (CypA): This peptidyl-prolyl isomerase interacts with Domain II of NS5A and is required for efficient HCV replication.[8]

-

Phosphatidylinositol 4-kinase IIIα (PI4KIIIα): NS5A recruits PI4KIIIα to the replication complex, leading to the accumulation of phosphatidylinositol 4-phosphate (PI4P), which is essential for the integrity of the membranous web.[14]

-

Protein Kinase R (PKR): NS5A can bind to and inhibit the antiviral activity of PKR, a key component of the host innate immune response.[1]

Quantitative Data on NS5A Function

The following tables summarize key quantitative data related to the function of NS5A in HCV replication.

Table 1: Effect of NS5A Mutations on HCV Replication

| NS5A Mutation | Genotype | Effect on Replication | Fold Change vs. Wild-Type | Reference |

| Ser222Ala | 2a | Negative Regulator | ~1.5-fold increase | [1] |

| Ser235Ala | 2a | Positive Regulator | Profound reduction | [7] |

| Y93H | 1b | Resistance to BMS-790052 | >1000-fold increase in EC50 | [8] |

| L31V | 1b | Resistance to BMS-790052 | >500-fold increase in EC50 | [8] |

| S225P | 1-7 | Attenuation | Significant reduction | [15] |

Table 2: EC50 Values of NS5A Inhibitors Against Different HCV Genotypes

| Inhibitor | Genotype 1a (H77) | Genotype 1b (Con1) | Genotype 2a (JFH1) | Genotype 3a | Reference |

| BMS-790052 (Daclatasvir) | 50 ± 13 pM | 9 ± 4 pM | 46.8 pM | 120 - 870 pM | [4][8][14] |

| Ledipasvir | - | pM range | - | - | [10] |

| Ombitasvir | - | pM range | - | - | [10] |

Table 3: Binding Affinities of NS5A and Interacting Proteins

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| NS5A(ΔAH) and 3' UTR RNA | Filter Binding Assay | 55 ± 10 nM (genotype 1b) | [16] |

| NS5A(ΔAH) and 3' UTR RNA | Filter Binding Assay | 57 ± 7 nM (genotype 2a) | [16] |

| NS5A-derived peptides and c-Src-SH2 | Fluorescence Polarization | ~10-100 µM | [5] |

Experimental Protocols

HCV Subgenomic Replicon Assay

This assay is a cornerstone for studying HCV RNA replication in a cell-based system without the production of infectious virus particles.

Materials:

-

Huh-7 cells or their derivatives (e.g., Huh-7.5)

-

In vitro transcribed HCV subgenomic replicon RNA containing a selectable marker (e.g., neomycin phosphotransferase) and a reporter gene (e.g., luciferase)

-

Electroporator and cuvettes

-

Complete DMEM medium

-

G418 (for stable cell line selection)

-

Luciferase assay reagent

Protocol:

-

Cell Preparation: Culture Huh-7 cells to 70-80% confluency.

-

Electroporation: Resuspend trypsinized cells in cytomix buffer. Mix 10 µg of in vitro transcribed replicon RNA with the cell suspension. Electroporate the cells using an electroporator with optimized settings.

-

Plating: Plate the electroporated cells in complete DMEM.

-

Selection (for stable cell lines): 24 hours post-electroporation, replace the medium with complete DMEM containing G418 (concentration to be optimized for the specific cell line). Maintain selection for 2-3 weeks, replacing the medium every 3-4 days.

-

Transient Replication Assay: For transient assays, harvest cells at various time points post-electroporation (e.g., 4, 24, 48, 72 hours).

-

Quantification of Replication:

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. Normalize the luciferase signal to total protein concentration.

-

RT-qPCR: Extract total RNA and quantify HCV RNA levels using reverse transcription-quantitative PCR (RT-qPCR).

-

Co-Immunoprecipitation (Co-IP) of NS5A and Interacting Proteins

This technique is used to identify and validate protein-protein interactions involving NS5A.

Materials:

-

Huh-7 cells expressing HCV proteins (from replicon or full-length virus)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody specific to NS5A (for immunoprecipitation)

-

Antibody specific to the interacting protein of interest (for western blotting)

-

Protein A/G agarose beads

-

SDS-PAGE and western blotting reagents

Protocol:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-NS5A antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the antibody against the protein of interest.

Signaling Pathways and Logical Workflows

NS5A-Modulated Signaling Pathways

NS5A interacts with and modulates several host cell signaling pathways to create a favorable environment for viral replication and to evade the host immune response.

Caption: NS5A modulates key host signaling pathways.

Experimental Workflow for Studying NS5A Function

The following diagram illustrates a logical workflow for investigating the role of NS5A in HCV replication.

Caption: A logical workflow for investigating NS5A's role.

Conclusion

The HCV NS5A protein is a masterful manipulator of the host cell, orchestrating a complex series of events to ensure efficient viral replication. Its multifaceted nature, functioning through a dynamic interplay of phosphorylation and protein-protein interactions, makes it a fascinating subject of study and a highly effective target for antiviral therapy. This technical guide provides a comprehensive overview of the current understanding of NS5A's role in HCV replication, offering valuable data and methodologies for researchers dedicated to unraveling the complexities of this viral pathogen and developing next-generation therapeutics. Further research into the nuanced mechanisms of NS5A function will undoubtedly continue to illuminate new avenues for therapeutic intervention against Hepatitis C.

References

- 1. A Hepatitis C Virus NS5A Phosphorylation Site That Regulates RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. wjgnet.com [wjgnet.com]

- 5. researchgate.net [researchgate.net]

- 6. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 7. Phosphoproteomics Identified an NS5A Phosphorylation Site Involved in Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antiviral activity and resistance of HCV NS5A replication complex inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell-Free Replication of the Hepatitis C Virus Subgenomic Replicon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of Functional Differences between Hepatitis C Virus NS5A of Genotypes 1–7 in Infectious Cell Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. All Three Domains of the Hepatitis C Virus Nonstructural NS5A Protein Contribute to RNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NS5A Target Binding and Engagement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding and cellular engagement of a representative NS5A inhibitor, Daclatasvir (BMS-790052), as a proxy for NS5A-IN-4. It includes quantitative data on its antiviral activity, detailed experimental protocols for key assays, and visualizations of its mechanism of action and the experimental workflow for its characterization.

Quantitative Data: Antiviral Activity and Resistance Profile

The efficacy of NS5A inhibitors is determined by their ability to inhibit viral replication in cell-based assays. The half-maximal effective concentration (EC50) is a key quantitative measure of a drug's potency.

Table 1: In Vitro Antiviral Activity of Daclatasvir (BMS-790052) against HCV Genotypes

| HCV Genotype | Replicon Type | EC50 (pM) | Reference |

| 1a | H77 | 50 ± 13 | [1] |

| 1b | Con1 | 9 ± 4 | [1] |

| 2a | JFH-1 | 46.8 | [2] |

| 3a | - | Data derived from hybrid replicons | [1] |

| 4a | - | Data derived from hybrid replicons | [1] |

| 5a | - | Data derived from hybrid replicons | [1] |

EC50 values for genotypes 3a, 4a, and 5a were determined using hybrid replicons where the NS5A coding region was replaced with that of the respective genotype.[1]

The development of resistance is a critical aspect of antiviral drug development. Resistance to NS5A inhibitors is primarily conferred by mutations in the N-terminus of the NS5A protein.

Table 2: Resistance Profile of Daclatasvir (BMS-790052) in HCV Genotype 1a and 1b Replicons

| Genotype | NS5A Mutation | Fold Change in EC50 | Reference |

| 1a | M28T | >1,000 | [1] |

| 1a | Q30E | >10,000 | [3] |

| 1a | L31V | >10,000 | [1] |

| 1a | Y93H | >100,000 | [1] |

| 1b | L31V | 28 | [4] |

| 1b | Y93H | 24 | [4] |

| 1b | L31V/Y93H | >14,000 | [4] |

Mechanism of Action

NS5A inhibitors like Daclatasvir exert their antiviral effect by binding directly to the NS5A protein, a key component of the HCV replication complex.[5][6] This binding event disrupts the normal functions of NS5A in viral RNA replication and virion assembly.[7][8]

The primary target of these inhibitors is Domain I of the NS5A protein.[8][9] It is believed that the inhibitor binds to a dimeric form of NS5A, inducing a conformational change that interferes with its functions.[8][10] One of the critical consequences of this binding is the disruption of the interaction between NS5A and host cell factors, such as the lipid kinase phosphatidylinositol 4-kinase IIIα (PI4KIIIα).[7] This interaction is essential for the formation of the membranous web, a specialized intracellular structure where HCV replication takes place.[7] By inhibiting the NS5A-PI4KIIIα interaction, NS5A inhibitors block the formation of new replication complexes.[11]

Furthermore, NS5A inhibitors have been shown to affect the phosphorylation state of NS5A.[12] NS5A exists in two main phosphorylated forms, a basal (p56) and a hyperphosphorylated (p58) form. NS5A inhibitors have been observed to downregulate the hyperphosphorylation of NS5A, which is thought to be important for the transition from RNA replication to virion assembly.[12]

Some studies also suggest that Daclatasvir may have effects beyond direct antiviral activity, such as the downregulation of the TNF-α / NF-κB signaling pathway, which could contribute to its beneficial effects in patients with chronic hepatitis C.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and engagement of NS5A inhibitors.

HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This cell-based assay is the primary method for determining the potency of NS5A inhibitors against HCV replication.

Objective: To determine the concentration of the test compound that inhibits 50% of HCV RNA replication in a stable replicon cell line.

Materials:

-

HCV replicon-harboring human hepatoma cells (e.g., Huh-7)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)

-

Test compound (this compound) dissolved in DMSO

-

Control compounds (e.g., another known NS5A inhibitor and a negative control)

-

96-well cell culture plates

-

Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product (e.g., luciferase assay)

Procedure:

-

Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound and control compounds in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.

-

Remove the overnight culture medium from the cells and add the medium containing the serially diluted compounds. Include vehicle-only (DMSO) wells as a negative control.

-

Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.

-

Quantification of HCV Replication:

-

qRT-PCR: Lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of HCV RNA. Normalize the HCV RNA levels to an internal control housekeeping gene.

-

Reporter Gene Assay: If using a replicon with a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration (log scale).

-

Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound directly binds to its intended target within the complex environment of a living cell.[14][15][16] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Objective: To demonstrate the direct binding of this compound to the NS5A protein in intact cells by measuring changes in the thermal stability of NS5A.

Materials:

-

HCV-infected or replicon-harboring cells

-

Test compound (this compound)

-

Vehicle control (DMSO)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

PCR tubes or plates

-

Thermal cycler

-

Centrifuge

-

Reagents for Western blotting (SDS-PAGE gels, transfer apparatus, primary antibody against NS5A, secondary antibody, and detection reagents)

Procedure:

-

Compound Treatment: Treat cultured cells with the test compound at a desired concentration or with vehicle control for a specified time.

-

Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

-

Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes). The temperature range should bracket the melting temperature of the target protein.

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

-

Western Blot Analysis:

-

Separate the soluble proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for NS5A.

-

Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence or fluorescence detection system.

-

-

Data Analysis:

-

Quantify the band intensity for NS5A at each temperature for both the compound-treated and vehicle-treated samples.

-

Plot the percentage of soluble NS5A relative to the unheated control against the temperature to generate melting curves.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

-

Fluorescence Resonance Energy Transfer (FRET)-Based Assay for Conformational Changes

FRET assays can be used to study the conformation of NS5A and how it is affected by inhibitor binding, providing insights into the mechanism of action at a molecular level.[17][18]

Objective: To measure changes in the conformation of NS5A upon binding of this compound using an intracellular FRET assay.

Materials:

-

Expression vectors for NS5A fused with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP) at different positions.

-

Huh-7 cells or other suitable cell line for transfection.

-

Transfection reagent.

-

Test compound (this compound).

-

Fluorescence microscope or plate reader capable of measuring FRET.

Procedure:

-

Transfection: Co-transfect the cells with the expression vectors for the FRET-paired NS5A constructs.

-

Compound Treatment: After allowing for protein expression (e.g., 24-48 hours), treat the cells with the test compound or vehicle control.

-

FRET Measurement:

-

Excite the donor fluorophore (e.g., CFP) at its specific excitation wavelength.

-

Measure the emission from both the donor and the acceptor fluorophores.

-

Calculate the FRET efficiency based on the ratio of acceptor to donor emission.

-

-

Data Analysis:

-

Compare the FRET efficiency in compound-treated cells to that in vehicle-treated cells.

-

A change in FRET efficiency upon compound treatment indicates a conformational change in the NS5A protein.

-

Experimental Workflow for NS5A Inhibitor Characterization

The discovery and characterization of a novel NS5A inhibitor follows a logical progression of experiments, from initial identification of activity to confirmation of target engagement in a cellular context.

This guide provides a foundational understanding of the target binding and engagement of NS5A inhibitors, using Daclatasvir as a well-characterized example. The provided data, protocols, and diagrams serve as a valuable resource for researchers in the field of antiviral drug discovery and development.

References

- 1. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Binding to NS5A by Daclatasvir (BMS-790052) and Analogs Suggests Two Novel Modes of HCV Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral activity and resistance of HCV NS5A replication complex inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]

- 9. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. TARGETING THE NS5A PROTEIN OF HCV: AN EMERGING OPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Daclatasvir and Sofosbuvir Mitigate Hepatic Fibrosis Through Downregulation of TNF-α / NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Fluorescence Resonance Energy Transfer-Based Intracellular Assay for the Conformation of Hepatitis C Virus Drug Target NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescence resonance energy transfer-based intracellular assay for the conformation of hepatitis C virus drug target NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for NS5A Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and mechanistic basis of Hepatitis C Virus (HCV) NS5A protein inhibition by small molecule inhibitors. Due to the lack of publicly available data for the specific compound "NS5A-IN-4," this document will focus on the well-characterized and clinically approved NS5A inhibitor, Daclatasvir (BMS-790052) , as a representative example of this class of direct-acting antivirals (DAAs). The principles and methodologies described herein are broadly applicable to the study of other NS5A inhibitors.

Introduction to HCV NS5A as a Drug Target

The Hepatitis C Virus nonstructural protein 5A (NS5A) is a multifunctional phosphoprotein essential for the HCV life cycle.[1] It plays crucial roles in both viral RNA replication and the assembly of new virus particles.[2] NS5A is composed of three domains: Domain I, which is a zinc-binding domain and has been structurally characterized, and Domains II and III, which are thought to be more flexible and less structured.[1]

NS5A exists as a dimer, and this dimerization is believed to be crucial for its function and for the binding of inhibitors.[3] Inhibitors like Daclatasvir target Domain I of NS5A, interfering with its functions and leading to a potent antiviral effect.[2][4] The exact mechanism of action is complex but is understood to involve the disruption of the NS5A-containing replication complex and interference with virion assembly.[2][4]

Quantitative Analysis of Daclatasvir Activity

The antiviral activity of Daclatasvir has been quantified using cell-based HCV replicon assays. These assays measure the inhibitor's ability to suppress viral replication in cultured human hepatoma (Huh-7) cells. The half-maximal effective concentration (EC50) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce HCV replication by 50%. While direct binding affinities (Ki or Kd values) for Daclatasvir to NS5A are not widely reported in publicly available literature, the EC50 values provide a robust measure of its potent and pan-genotypic activity.

Table 1: In Vitro Efficacy of Daclatasvir Against Various HCV Genotypes

| HCV Genotype/Subtype | Assay System | EC50 (pM) | Reference |

| Genotype 1a | Replicon | 50 | [5][6] |

| Genotype 1b | Replicon | 9 | [5][6] |

| Genotype 2a | Replicon | 71 - 103 | [5] |

| Genotype 2a (JFH-1) | Infectious Virus | 28 | [5] |

| Genotype 3a | Replicon | 146 | [5] |

| Genotype 4a | Replicon | 12 | [5] |

| Genotype 5a | Replicon | 33 | [5] |

Structural Basis of Inhibition and Mechanism of Action

NS5A inhibitors, such as Daclatasvir, are characterized by a dimeric and symmetrical structure, which is thought to be crucial for their interaction with the dimeric form of NS5A.[3] Molecular modeling and resistance studies suggest that these inhibitors bind to a cleft at the interface of the NS5A dimer, with key interactions involving amino acid residues in Domain I, such as Tyr93.[3][7]

The binding of the inhibitor is proposed to stabilize a conformation of the NS5A dimer that is incompatible with its functions in RNA replication and virion assembly.[8] This interference disrupts the formation and function of the viral replication complex, which is assembled on intracellular membranes.[2]

Signaling Pathway of NS5A Inhibition

The following diagram illustrates the proposed mechanism of action for NS5A inhibitors like Daclatasvir.

Experimental Protocols

The characterization of NS5A inhibitors relies on a combination of biochemical, virological, and structural biology techniques. Below are detailed methodologies for key experiments.

HCV Replicon Assay

This cell-based assay is the primary method for determining the antiviral potency of NS5A inhibitors.

Objective: To measure the concentration-dependent inhibition of HCV RNA replication by a test compound.

Materials:

-

Huh-7 human hepatoma cells

-

HCV subgenomic replicon plasmid (e.g., containing a luciferase reporter gene)

-

Cell culture medium (DMEM), fetal bovine serum (FBS), antibiotics

-

Electroporator and cuvettes

-

G418 (Neomycin) for stable cell line selection

-

Luciferase assay reagent

-

96-well or 384-well cell culture plates

-

Test compound (e.g., Daclatasvir)

Procedure:

-

Cell Culture: Maintain Huh-7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

In Vitro Transcription: Linearize the HCV replicon plasmid and use a T7 RNA polymerase kit to synthesize replicon RNA.

-

Electroporation: Resuspend Huh-7 cells in a suitable buffer and electroporate with the in vitro transcribed HCV replicon RNA.

-

Cell Plating: Seed the electroporated cells into 96-well or 384-well plates.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add to the plated cells. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

Data Analysis: Plot the luciferase signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Expression and Purification of NS5A Domain I

Obtaining pure, recombinant NS5A protein is a prerequisite for structural and biophysical studies.

Objective: To express and purify the N-terminal Domain I of HCV NS5A.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the sequence for NS5A Domain I (e.g., with an N-terminal His-tag)

-

LB medium and appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

-

Lysis buffer (e.g., Tris-HCl, NaCl, imidazole)

-

Ni-NTA affinity chromatography column

-

Size-exclusion chromatography column

-

SDS-PAGE reagents for analysis

Procedure:

-

Transformation: Transform the E. coli expression strain with the NS5A expression vector.

-

Expression: Grow the transformed bacteria in LB medium to an OD600 of 0.6-0.8 and induce protein expression with IPTG at a reduced temperature (e.g., 16-20°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

-

Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA column. Wash the column with lysis buffer and elute the His-tagged NS5A protein with a high concentration of imidazole.

-

Tag Cleavage (Optional): If a cleavable tag is used, incubate the eluted protein with the appropriate protease (e.g., TEV protease).

-

Size-Exclusion Chromatography: Further purify the protein by size-exclusion chromatography to remove aggregates and other impurities.

-

Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.

Direct Binding Assay (Generalized Protocol)

Direct binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can be used to measure the direct interaction between the inhibitor and the NS5A protein.

Objective: To determine the binding affinity (Kd) and kinetics of an inhibitor to NS5A.

Materials (for SPR):

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified NS5A Domain I protein (ligand)

-

Test compound (analyte)

-

Running buffer (e.g., HBS-EP)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure (for SPR):

-

Ligand Immobilization: Immobilize the purified NS5A protein onto the surface of an SPR sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of the test compound in running buffer.

-

Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface and monitor the change in the SPR signal (response units, RU) in real-time.

-

Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd = kd/ka).

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of a novel NS5A inhibitor.

Conclusion

The HCV NS5A protein is a highly validated and effective target for antiviral drug development. Inhibitors like Daclatasvir exhibit picomolar potency against a broad range of HCV genotypes by targeting the dimeric form of NS5A's Domain I and disrupting its critical functions in viral replication and assembly. The methodologies outlined in this guide provide a framework for the comprehensive characterization of novel NS5A inhibitors, from initial screening of antiviral activity to detailed elucidation of their structural and mechanistic basis of action. This understanding is crucial for the development of next-generation inhibitors with improved efficacy and resistance profiles.

References

- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 2. molecular-interactions.si [molecular-interactions.si]

- 3. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of NS5A polymorphisms and their impact on response rates in patients with HCV genotype 2 treated with daclatasvir-based regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. cureffi.org [cureffi.org]

- 7. natap.org [natap.org]

- 8. researchgate.net [researchgate.net]

The Core Function of HCV NS5A Domain I: A Technical Guide for Researchers

An In-depth Examination of a Critical Viral Component and Prime Antiviral Target

The Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) is a zinc-binding phosphoprotein essential for the virus's life cycle, playing pivotal roles in both viral RNA replication and virion assembly.[1][2] Lacking any known enzymatic activity, NS5A functions primarily as a scaffold, orchestrating complex interactions with other viral proteins, host factors, and viral RNA.[3][4] The protein is organized into three distinct domains, with the N-terminal Domain I being a highly structured and conserved region that has emerged as a critical hub for these functions and a primary target for highly effective direct-acting antivirals (DAAs).[5][6][7] This guide provides a detailed technical overview of the structure and multifaceted functions of NS5A Domain I.

Structural Foundation: A Dimerizing Zinc-Finger Domain

NS5A Domain I (approximately amino acids 33-202) is anchored to the endoplasmic reticulum membrane via an N-terminal amphipathic α-helix.[1][8] X-ray crystallography has revealed that the domain itself possesses a novel fold, stabilized by a coordinated zinc atom and a disulfide bond.[1] A key structural feature of Domain I is its ability to homodimerize, adopting at least two distinct conformations.[7][9][10] This conformational flexibility is believed to be crucial for its diverse roles, allowing it to engage with different binding partners at various stages of the viral life cycle.[11][12]

Core Functions: Orchestrating the HCV Life Cycle

Once dismissed as being involved exclusively in genome replication, NS5A Domain I is now understood to be a critical player in both early and late stages of the HCV life cycle.[5][13][14]

Domain I is an indispensable component of the viral replication complex, often referred to as the "membranous web," where viral RNA synthesis occurs.[1][5][7] Its role in replication is multifaceted:

-

RNA Binding: Domain I, along with the adjacent low-complexity sequence I, forms the primary RNA-binding region of NS5A.[4][15] It interacts specifically with the 3' untranslated region (UTR) of the viral RNA, an interaction critical for initiating RNA synthesis.[5][8][16]

-

Interaction with Viral and Host Factors: To establish a functional replication complex, Domain I interacts with the viral RNA-dependent RNA polymerase, NS5B.[2][4] It also recruits several essential host proteins, including phosphatidylinositol-4-kinase IIIα (PI4KIIIα) and vesicle-associated membrane protein-associated proteins (VAP-A/VAP-B), which are crucial for the formation of the membranous web.[16][17][18] Furthermore, Domain I mediates an interaction with the host peptidyl-prolyl isomerase, Cyclophilin A (CypA), which is required for efficient genome replication.[19][20]

Recent studies have overturned the dogma that Domain I is solely a replication factor, revealing its essential role in the assembly of new, infectious virus particles.[5][16][19]

-

Genome Trafficking: Domain I is proposed to be responsible for transporting newly synthesized viral genomes from the replication complex to the sites of virion assembly, which are typically located on the surface of lipid droplets.[5][13][14]

-

Lipid Droplet Localization: The proper localization of NS5A to lipid droplets is critical for assembly, and this function is dependent on Domain I.[5][13] Mutations within Domain I can abrogate this localization, leading to a complete block in the production of infectious virions while leaving RNA replication intact.[5][7]

-

Antagonism of Innate Immunity: To ensure successful assembly, Domain I directly binds and antagonizes the host's double-stranded RNA-dependent protein kinase (PKR), an important antiviral sensor.[16] By inhibiting PKR, NS5A prevents the host cell from shutting down protein synthesis and mounting an antiviral response that would otherwise halt the production of new virus particles.[16]

NS5A Domain I as a Premier Drug Target

The critical and diverse functions of NS5A Domain I make it an ideal target for antiviral therapy.[4] A class of DAAs known as "NS5A inhibitors," which includes drugs like Daclatasvir and Ledipasvir, specifically target Domain I.[6][21]

-

Mechanism of Action: These inhibitors are thought to bind to a pocket within the Domain I dimer interface.[21] This binding event is proposed to lock the dimer in a conformation that is incompatible with its functions in RNA replication and virion assembly, likely by disrupting its ability to bind viral RNA and/or interact with other essential factors.[21][22][23] Treatment with these inhibitors leads to a rapid decline in viral replication and a characteristic redistribution of the NS5A protein within the cell.[12]

-

Resistance: As a testament to their direct targeting, mutations conferring resistance to this class of drugs consistently map to specific amino acid residues within Domain I.[22][24]

Quantitative Data Summary

The following tables summarize key quantitative data related to NS5A Domain I interactions and the effects of specific mutations.

Table 1: Key Protein Interactions with NS5A Domain I

| Interacting Protein | Type | Function in HCV Life Cycle | Reference(s) |

| Viral Proteins | |||

| NS5A | Viral | Homodimerization, essential for function | [7][9][10] |

| NS5B | Viral | RNA-dependent RNA polymerase; interaction required for replication | [2][4] |

| Core | Viral | Structural protein; interaction involved in virion assembly | [16][18] |

| Host Proteins | |||

| PI4KIIIα | Host | Lipid kinase; essential for membranous web formation | [16][17][18] |

| Cyclophilin A (CypA) | Host | Peptidyl-prolyl isomerase; required for RNA replication | [16][19][20] |

| VAP-A / VAP-B | Host | Endoplasmic reticulum proteins; required for replication complex | [5][7][16] |

| PKR | Host | dsRNA-dependent protein kinase; antagonized by Domain I during assembly | [16] |

| Grb2 | Host | Adaptor protein; interaction perturbs MAPK signaling | [3][25] |

| MyD88 | Host | Adaptor protein; interaction inhibits Toll-like receptor signaling | [26] |

Table 2: Binding Affinities and Inhibitor Potencies

| Interaction | Method | Value | Genotype | Reference(s) |

| NS5A - 3' UTR RNA | Filter Binding | Kd = 55 ± 10 nM | 1b | [8] |

| NS5A - 3' UTR RNA | Filter Binding | Kd = 57 ± 7 nM | 2a | [8] |

| Daclatasvir (BMS-790052) | Replicon Assay | EC50 = 50 pM | 1a | [9] |

| Daclatasvir (BMS-790052) | Replicon Assay | EC50 = 9 pM | 1b | [9] |

Table 3: Functional Impact of Key NS5A Domain I Mutations

| Residue(s) | Mutation | Effect on RNA Replication | Effect on Virus Assembly | Mechanism | Reference(s) |

| V67, P145 | Alanine Scan | Unaffected | Blocked | Disrupts dimerization, alters RNA affinity, prevents lipid droplet localization | [5][13][19] |

| C142, E191 | Alanine Scan | Unaffected | Impaired | Disrupts antagonism of PKR | [16] |

| L31, Y93 | Varies | Unaffected | Unaffected | Confers resistance to DAAs (e.g., Daclatasvir) | [22][24] |

Visualizations: Pathways and Workflows

Experimental Protocols

Detailed methodologies for key experiments cited in the study of NS5A Domain I.

Protocol: HCV Sub-genomic Replicon Assay

This assay is used to quantify HCV RNA replication independent of virus production.

-

Constructs: A sub-genomic replicon plasmid (e.g., mSGR-luc-JFH-1) is used. This construct typically contains the HCV 5' UTR, a reporter gene (e.g., Firefly Luciferase), the EMCV IRES, the NS3 to NS5B coding region, and the 3' UTR. Mutations of interest are introduced into the NS5A Domain I coding region using site-directed mutagenesis (e.g., Q5 Site-Directed Mutagenesis Kit).[16]

-

In Vitro Transcription: The plasmid is linearized, and reporter-encoding replicon RNA is generated via in vitro transcription using a T7 RNA polymerase kit. RNA integrity is verified by gel electrophoresis.

-

Electroporation: Human hepatoma cells (e.g., Huh7 or Huh7.5) are harvested and washed with ice-cold, RNase-free PBS. Approximately 4 x 106 cells are mixed with 10 µg of replicon RNA in a cuvette and electroporated (e.g., 270 V, 975 µF, 99 Ω).

-

Culture and Lysis: Electroporated cells are seeded into plates. At specified time points (e.g., 4, 24, 48, 72 hours post-electroporation), cells are washed with PBS and lysed using a suitable lysis buffer (e.g., Passive Lysis Buffer).

-

Quantification: Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol. Activity is typically normalized to the 4-hour time point to account for transfection efficiency. An NS5B polymerase-inactive mutant (e.g., GND) serves as a negative control.[16]

Protocol: Co-Immunoprecipitation (Co-IP) for Protein Interaction

This protocol is used to determine if NS5A Domain I interacts with a specific host protein in the context of infected cells.

-

Cell Culture and Lysis: Huh7.5 cells are infected with HCV (e.g., JFH-1). At 72 hours post-infection, cells are washed with ice-cold PBS and lysed on ice with a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

-

Lysate Preparation: Lysates are scraped, incubated on ice for 30 minutes, and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C. A small aliquot of the supernatant is saved as the "input" control.

-

Immunoprecipitation: The clarified lysate is pre-cleared by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C. The beads are removed, and the lysate is incubated with a primary antibody against the protein of interest (e.g., anti-PKR) or an isotype control IgG overnight at 4°C with gentle rotation.[16]

-

Complex Capture: Fresh Protein A/G beads are added to the lysate and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing and Elution: The beads are washed 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins. The bound proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: The input and eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and analyzed by Western blotting using antibodies against the bait protein (e.g., PKR) and the putative interacting partner (e.g., NS5A).[16]

Protocol: In Vitro RNA Filter Binding Assay

This assay measures the direct binding affinity between purified NS5A Domain I and a specific viral RNA sequence.

-

Protein Expression and Purification: The coding sequence for NS5A Domain I (e.g., amino acids 35-215) is cloned into an expression vector (e.g., pET-28a-Sumo) and expressed in E. coli. The recombinant protein is purified to homogeneity using affinity (e.g., Ni-NTA) and size-exclusion chromatography.[8][16]

-

RNA Probe Preparation: The RNA of interest (e.g., HCV 3' UTR) is synthesized by in vitro transcription in the presence of [α-32P]UTP to generate a radiolabeled probe. The probe is purified using column chromatography.[8]

-

Binding Reaction: A constant, low concentration of the radiolabeled RNA probe (e.g., 1 nM) is incubated with increasing concentrations of the purified NS5A Domain I protein in a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol) at room temperature for 30 minutes.[8]

-

Filter Binding: The binding reactions are passed through a dot-blot apparatus containing a sandwich of a nitrocellulose membrane (binds protein-RNA complexes) and a nylon membrane (binds free RNA).

-

Quantification and Analysis: The membranes are dried, and the radioactivity on each is quantified using a phosphorimager. The fraction of RNA bound is calculated for each protein concentration and plotted. The data are fitted to a hyperbolic function to determine the equilibrium dissociation constant (Kd).[8]

References

- 1. Function follows form: the structure of the N-terminal domain of HCV NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 3. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. TARGETING THE NS5A PROTEIN OF HCV: AN EMERGING OPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A role for domain I of the hepatitis C virus NS5A protein in virus assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatitis C NS5A protein: Two drug targets within the same protein with different mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A role for domain I of the hepatitis C virus NS5A protein in virus assembly | PLOS Pathogens [journals.plos.org]

- 8. All Three Domains of the Hepatitis C Virus Nonstructural NS5A Protein Contribute to RNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The crystal structure of NS5A domain 1 from genotype 1a reveals new clues to the mechanism of action for dimeric HCV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 12. journals.asm.org [journals.asm.org]

- 13. A role for domain I of the hepatitis C virus NS5A protein in virus assembly - White Rose Research Online [eprints.whiterose.ac.uk]

- 14. uniprot.org [uniprot.org]

- 15. journals.asm.org [journals.asm.org]

- 16. NS5A domain I antagonises PKR to facilitate the assembly of infectious hepatitis C virus particles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional Role of Hepatitis C Virus NS5A in the Regulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbiologyresearch.org [microbiologyresearch.org]

- 20. Mutational analysis reveals a novel role for hepatitis C virus NS5A domain I in cyclophilin-dependent genome replication | bioRxiv [biorxiv.org]

- 21. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 22. Potent hepatitis C inhibitors bind directly to NS5A and reduce its affinity for RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Potent hepatitis C inhibitors bind directly to NS5A and reduce its affinity for RNA | Semantic Scholar [semanticscholar.org]

- 24. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. Hepatitis C Virus Nonstructural Protein 5A Modulates the Toll-Like Receptor-MyD88-Dependent Signaling Pathway in Macrophage Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NS5A Inhibitors and the HCV Replication Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the nonstructural protein 5A (NS5A) in the Hepatitis C Virus (HCV) replication complex and the mechanism of action of direct-acting antivirals that target this key viral protein. Due to the lack of specific public data for a compound designated "NS5A-IN-4," this guide will focus on well-characterized and clinically significant NS5A inhibitors, such as Daclatasvir and Ledipasvir, to illustrate the core principles of NS5A inhibition.

The Critical Role of NS5A in HCV Replication

The Hepatitis C virus relies on a complex interplay of viral and host factors to replicate its RNA genome. Central to this process is the nonstructural protein 5A (NS5A), a pleiotropic phosphoprotein with no known enzymatic function.[1][2] NS5A is an essential component of the HCV replication complex, a structure assembled within a specialized intracellular membrane network known as the "membranous web."[3][4]

NS5A's functions are multifaceted and crucial for the viral life cycle:

-

Scaffolding for the Replication Complex: NS5A interacts with other HCV nonstructural proteins, including NS4B and the RNA-dependent RNA polymerase NS5B, to form a stable and functional replication complex.[5]

-

Regulation of Viral RNA Synthesis: Through its interaction with NS5B, NS5A is believed to modulate the polymerase activity, thereby influencing the rate of viral RNA replication.[3]

-

Host Factor Recruitment: NS5A co-opts host cellular proteins to facilitate viral replication. Key interactions include:

-

Phosphatidylinositol 4-kinase III alpha (PI4KIIIα): NS5A recruits PI4KIIIα to the replication complex, which is essential for the synthesis of phosphatidylinositol 4-phosphate (PI4P). This lipid is critical for the integrity of the membranous web.[6][7]

-

Cyclophilin A (CypA): This host isomerase interacts with domain II of NS5A, and this interaction is vital for HCV replication, likely by influencing NS5A conformation and its ability to bind RNA.[8]

-

-

Viral Assembly: Beyond its role in RNA replication, NS5A is also implicated in the assembly of new viral particles.[3][4]

NS5A exists in two main phosphorylated forms: a basally phosphorylated state (p56) and a hyperphosphorylated state (p58). The dynamic phosphorylation of NS5A is thought to act as a molecular switch, regulating its diverse functions in the viral life cycle.[2]

Mechanism of Action of NS5A Inhibitors

NS5A inhibitors are a class of highly potent direct-acting antivirals (DAAs) that have revolutionized the treatment of chronic hepatitis C.[4][9] These drugs bind directly to the N-terminal domain I of NS5A.[4][10] While the precise molecular mechanism is still under investigation, it is understood that these inhibitors act on at least two critical stages of the HCV life cycle:

-

Inhibition of Replication Complex Formation: NS5A inhibitors are thought to bind to a dimeric form of NS5A, inducing conformational changes that prevent the proper formation of the replication complex.[4][9] This disruption prevents the establishment of the membranous web, the essential platform for viral RNA synthesis.[5] It is important to note that these inhibitors do not appear to affect pre-formed replication complexes but rather block the formation of new ones.[11]

-

Impairment of Viral Assembly: By altering the structure and function of NS5A, these inhibitors also interfere with the late stages of the viral life cycle, including the assembly and release of new, infectious virions.[4][12]

The binding of NS5A inhibitors can also disrupt the crucial interaction between NS5A and host factors like PI4KIIIα, leading to reduced PI4P levels and compromising the integrity of the membranous web.[6][13]

Quantitative Data for Representative NS5A Inhibitors

The following tables summarize the in vitro antiviral activity and cytotoxicity of two prominent NS5A inhibitors, Daclatasvir and Ledipasvir, against various HCV genotypes. The 50% effective concentration (EC50) represents the drug concentration required to inhibit 50% of viral replication, while the 50% cytotoxic concentration (CC50) indicates the concentration that causes a 50% reduction in cell viability.

Table 1: In Vitro Antiviral Activity of Daclatasvir

| HCV Genotype | EC50 (pM) in Replicon Assays |

| 1a | 50 |

| 1b | 9 |

| 2a | 28 - 103 |

| 3a | 146 |

| 4a | 12 |

| 5a | 33 |

Data sourced from multiple studies.[1]

Table 2: In Vitro Antiviral Activity of Ledipasvir

| HCV Genotype | EC50 (nM) in Replicon Assays |

| 1a | 0.031 |

| 1b | 0.004 |

| 4a | 0.11 |

| 4d | 1.1 |

| 5a | 0.15 |

| 6a | 0.39 |

Data sourced from in vitro studies.[9]

Resistance to NS5A Inhibitors

A key consideration in the clinical use of NS5A inhibitors is the potential for the development of drug resistance. Resistance-associated substitutions (RASs) are mutations in the NS5A protein that reduce the binding affinity of the inhibitor, thereby diminishing its antiviral efficacy. These RASs can pre-exist in a patient's viral population or emerge during treatment.

Table 3: Common Resistance-Associated Substitutions for NS5A Inhibitors

| HCV Genotype | Key Amino Acid Positions |

| 1a | M28, Q30, L31, Y93 |

| 1b | L31, Y93 |

| 2a | F28 |

| 3 | Y93 |

| 4 | L30, Y93 |

This is not an exhaustive list, and the clinical impact of specific RASs can vary.[3]

The presence of baseline RASs can impact treatment outcomes, particularly in certain patient populations.[14] Genotypic resistance testing is therefore recommended in specific clinical scenarios to guide treatment decisions.[14][15]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity (EC50) Determination

This assay is a cornerstone for evaluating the potency of antiviral compounds against HCV replication in a cell-based system.

Principle: HCV subgenomic replicons are RNA molecules that can replicate autonomously within cultured hepatoma cells (e.g., Huh-7).[16] These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication.[16] Antiviral compounds are added to the cells, and the reduction in reporter signal is measured to determine the EC50 value.

Detailed Methodology:

-

Cell Culture:

-

Maintain Huh-7 cells harboring a stable HCV subgenomic replicon (e.g., genotype 1b with a Renilla luciferase reporter) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).

-

Plate the replicon cells in 384-well plates at an appropriate density and incubate overnight.[1]

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the test compound (e.g., NS5A inhibitor) in dimethyl sulfoxide (DMSO). A 10-point dose titration is common.[1]

-

Add the diluted compounds to the cell plates in quadruplicate. Include a DMSO-only control (no inhibition) and a positive control with a combination of known HCV inhibitors at high concentrations (100% inhibition).[1]

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

-

Luciferase Assay:

-

After incubation, lyse the cells and measure the Renilla luciferase activity using a commercial luciferase assay system and a luminometer.

-

-

Cytotoxicity Assay (CC50 Determination):

-

In parallel, assess cell viability using a suitable assay, such as one based on calcein AM conversion, to determine the CC50 of the compound.[1]

-

-

Data Analysis:

-

Normalize the luciferase data to the controls.

-

Plot the percentage of inhibition against the compound concentration and fit the data using a four-parameter nonlinear regression model to calculate the EC50 value.[1]

-

NS5A Resistance Testing by Sequencing

This method is used to identify RASs in the NS5A gene of HCV from patient samples.

Principle: The NS5A region of the viral RNA is amplified using reverse transcription-polymerase chain reaction (RT-PCR). The resulting DNA is then sequenced, and the sequence is compared to a wild-type reference to identify amino acid substitutions associated with drug resistance.[12]

Detailed Methodology:

-

Sample Collection and RNA Extraction:

-

Collect plasma or serum from the patient. A minimum viral load (e.g., ≥1,000 IU/mL) is often required for successful amplification.

-

Extract viral RNA from the sample using a commercial viral RNA extraction kit.

-

-

Reverse Transcription and PCR Amplification (RT-PCR):

-

Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA into complementary DNA (cDNA) and then amplify the NS5A region (typically codons 1-150 or a relevant portion thereof).[12] Use primers that target highly conserved regions flanking the area of interest.

-

-

PCR Product Purification:

-

Purify the amplified PCR product to remove primers, dNTPs, and other reaction components.

-

-

Sequencing:

-

Sequence the purified PCR product using either Sanger sequencing or next-generation sequencing (NGS). NGS has the advantage of being able to detect minority variants (e.g., present in >10% of the viral population).[14]

-

-

Sequence Analysis:

-

Align the obtained sequence with a reference sequence for the corresponding HCV genotype.

-

Identify any amino acid substitutions at positions known to be associated with resistance to NS5A inhibitors.

-

Report the detected RASs and their potential impact on susceptibility to different NS5A inhibitors based on established databases and guidelines.

-

Visualizing Key Pathways and Relationships

Signaling Pathway of NS5A-Mediated Membranous Web Formation

Caption: NS5A interaction with host factors PI4KIIIα and CypA to form the membranous web.

Experimental Workflow for HCV Replicon Assay

Caption: Workflow for determining EC50 and CC50 of NS5A inhibitors.

Logical Relationship of NS5A Inhibition and Viral Load Reduction

Caption: The cascade of events from NS5A inhibitor binding to viral load reduction.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. Daclatasvir inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]